An In-depth Technical Guide to the Crystal Structure Analysis of Manganese Phosphite
An In-depth Technical Guide to the Crystal Structure Analysis of Manganese Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of manganese phosphite (B83602), focusing on key crystallographic data, experimental methodologies, and the logical workflow of structural determination. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of inorganic compounds and their synthesis.
Introduction
Manganese phosphites are a class of inorganic compounds that have garnered interest due to their diverse structural chemistry and potential applications in materials science. Understanding the precise three-dimensional arrangement of atoms within these crystals is fundamental to elucidating their physical and chemical properties. This guide will focus on the crystal structure of two representative manganese phosphite compounds: Manganese(II) phosphite, Mn(HPO₃), and the inorganic-organic hybrid compound, (C₂H₁₀N₂)[Mn₃(HPO₃)₄].
The determination of a crystal structure is a systematic process that involves synthesis, crystal growth, data collection, and structure solution and refinement. This guide will detail the experimental protocols for the synthesis of manganese phosphite crystals and the analytical techniques used for their characterization, with a primary focus on single-crystal X-ray diffraction.
Experimental Protocols
Synthesis of Manganese Phosphite Crystals
The synthesis of high-quality single crystals is a prerequisite for accurate crystal structure determination. Hydrothermal synthesis is a common method employed for the preparation of manganese phosphites.
2.1.1. Hydrothermal Synthesis of Mn(HPO₃)
A new manganese (II) phosphite with the formula Mn(HPO₃) has been synthesized under mild hydrothermal conditions and autogenous pressure. Large pink colored single crystals were obtained, allowing for the resolution of the structure by X-ray diffraction[1].
2.1.2. Hydrothermal Synthesis of (C₂H₁₀N₂)[Mn₃(HPO₃)₄]
The synthesis of (C₂H₁₀N₂)[Mn₃(HPO₃)₄] is achieved through a hydrothermal reaction involving a manganese(II) salt, phosphorous acid, and an organic template.
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Reactants:
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Phosphorous acid (H₃PO₃)
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Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
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Deionized water
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Procedure:
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A reaction mixture is prepared by dissolving H₃PO₃ (3.75 mmol), MnCl₂·4H₂O (0.75 mmol), and ethylenediamine (4.50 mmol) in approximately 30 mL of water.
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The initial pH of the reaction mixture is approximately 7.
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The synthesis is carried out in a poly(tetrafluoroethylene)-lined stainless steel container under autogenous pressure. The container is filled to approximately 75% of its volume capacity.
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The reactants are briefly stirred before being heated.
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The reaction mixture is heated at 170 °C for 5 days, followed by slow cooling to room temperature.
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The resulting product, well-formed single crystals with a light pink color, is filtered off, washed with ether, and dried in air.
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Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid.
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Procedure:
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A suitable single crystal is selected and mounted on a goniometer head.
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The crystal is placed in an X-ray diffractometer.
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A monochromatic X-ray beam is directed at the crystal.
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As the crystal is rotated, a diffraction pattern is collected by a detector.
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The collected data is processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.
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The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and bond angles.
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Data Presentation: Crystallographic Data
The crystallographic data for Mn(HPO₃) and (C₂H₁₀N₂)[Mn₃(HPO₃)₄] are summarized in the tables below for easy comparison.
Crystallographic Data for Manganese Phosphite Compounds
| Parameter | Mn(HPO₃) | (C₂H₁₀N₂)[Mn₃(HPO₃)₄] |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 8.036(3) | 5.459(1) |
| b (Å) | 8.240(3) | 5.460(2) |
| c (Å) | 10.410(3) | 14.194(5) |
| α (°) | 90 | 80.65(2) |
| β (°) | 124.73(3) | 85.41(1) |
| γ (°) | 90 | 60.04(2) |
| Volume (ų) | 567.5(3) | 361.7(2) |
| Z | 8 | 1 |
Selected Bond Lengths for Mn(HPO₃)[1]
| Bond | Length (Å) | Bond | Length (Å) |
| Mn(1)-O(4) | 2.095(2) | Mn(2)-O(5) | 2.133(2) |
| Mn(1)-O(3) | 2.129(2) | Mn(2)-O(1) | 2.162(2) |
| Mn(1)-O(6) | 2.167(2) | Mn(2)-O(2) | 2.181(2) |
| Mn(1)-O(1) | 2.170(2) | Mn(2)-O(3) | 2.247(2) |
| Mn(1)-O(2) | 2.278(2) | Mn(2)-O(6) | 2.285(2) |
| Mn(1)-O(5) | 2.302(2) | P(1)-O(1) | 1.515(2) |
| P(1)-O(2) | 1.521(2) | P(2)-O(4) | 1.512(2) |
| P(1)-O(3) | 1.522(2) | P(2)-O(5) | 1.521(2) |
| P(1)-H(1) | 1.31(4) | P(2)-O(6) | 1.530(2) |
| P(2)-H(2) | 1.30(4) |
Selected Bond Angles for Mn(HPO₃)[1]
| Angle | Degree (°) | Angle | Degree (°) |
| O(4)-Mn(1)-O(3) | 128.43(7) | O(5)-Mn(2)-O(1) | 92.05(7) |
| O(4)-Mn(1)-O(6) | 153.27(7) | O(5)-Mn(2)-O(2) | 165.48(7) |
| O(3)-Mn(1)-O(6) | 78.17(7) | O(1)-Mn(2)-O(2) | 94.70(7) |
| O(4)-Mn(1)-O(1) | 90.00(7) | O(5)-Mn(2)-O(3) | 88.01(7) |
| O(3)-Mn(1)-O(1) | 88.82(7) | O(1)-Mn(2)-O(3) | 179.80(7) |
| O(6)-Mn(1)-O(1) | 91.03(7) | O(2)-Mn(2)-O(3) | 85.11(7) |
| O(4)-Mn(1)-O(2) | 87.52(7) | O(5)-Mn(2)-O(6) | 89.28(7) |
| O(3)-Mn(1)-O(2) | 143.95(7) | O(1)-Mn(2)-O(6) | 90.30(7) |
| O(6)-Mn(1)-O(2) | 75.28(6) | O(2)-Mn(2)-O(6) | 83.17(7) |
| O(1)-Mn(1)-O(2) | 68.99(6) | O(3)-Mn(2)-O(6) | 89.51(7) |
| O(4)-Mn(1)-O(5) | 87.52(7) | O(1)-P(1)-O(2) | 111.4(1) |
| O(3)-Mn(1)-O(5) | 72.06(7) | O(1)-P(1)-O(3) | 112.1(1) |
| O(6)-Mn(1)-O(5) | 67.24(6) | O(2)-P(1)-O(3) | 110.8(1) |
| O(1)-Mn(1)-O(5) | 135.87(6) | O(4)-P(2)-O(5) | 111.6(1) |
| O(2)-Mn(1)-O(5) | 85.08(7) | O(4)-P(2)-O(6) | 111.5(1) |
| O(5)-P(2)-O(6) | 110.2(1) |
Note: Detailed bond lengths and angles for (C₂H₁₀N₂)[Mn₃(HPO₃)₄] were not explicitly available in the searched literature. Researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) deposition number 140146 for the complete crystallographic information file (CIF).
Typical Bond Lengths in Metal Phosphites
For reference, typical bond lengths for Mn-O and P-O in phosphite and phosphate (B84403) compounds are provided below.
| Bond | Typical Length (Å) |
| Mn-O | 2.1 - 2.3 |
| P-O | 1.50 - 1.55 |
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the crystal structure analysis of manganese phosphite.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of manganese phosphite, with a focus on Mn(HPO₃) and (C₂H₁₀N₂)[Mn₃(HPO₃)₄]. The experimental protocols for hydrothermal synthesis and the principles of single-crystal X-ray diffraction have been outlined. The crystallographic data, including lattice parameters, bond lengths, and bond angles for Mn(HPO₃), have been presented in a structured format to facilitate understanding and comparison.
The provided visualizations illustrate the systematic workflow of crystal structure determination and the logical connections between different aspects of crystallographic data and the resulting structural analysis. This guide serves as a foundational resource for researchers and professionals, enabling a deeper understanding of the structure-property relationships in manganese phosphites and related inorganic materials. Further investigation into the crystallographic details of a wider range of manganese phosphites will undoubtedly contribute to the advancement of materials science and drug development.
